molecular formula C9H11N5O B7055534 5-[(5-Cyclopropyltetrazol-2-yl)methyl]-3-methyl-1,2-oxazole

5-[(5-Cyclopropyltetrazol-2-yl)methyl]-3-methyl-1,2-oxazole

Cat. No.: B7055534
M. Wt: 205.22 g/mol
InChI Key: HGKTUJBSXKZDED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(5-Cyclopropyltetrazol-2-yl)methyl]-3-methyl-1,2-oxazole is a heterocyclic compound that features both a tetrazole and an oxazole ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities and their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(5-Cyclopropyltetrazol-2-yl)methyl]-3-methyl-1,2-oxazole typically involves the formation of the tetrazole ring followed by the construction of the oxazole ring. One common method for synthesizing tetrazoles is the [2+3] cycloaddition reaction of nitrile oxides with olefins or other suitable substrates . The oxazole ring can be synthesized through various methods, including the cyclization of appropriate precursors under acidic or basic conditions .

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

5-[(5-Cyclopropyltetrazol-2-yl)methyl]-3-methyl-1,2-oxazole can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different oxazole derivatives, while reduction could lead to the formation of reduced tetrazole compounds.

Scientific Research Applications

5-[(5-Cyclopropyltetrazol-2-yl)methyl]-3-methyl-1,2-oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(5-Cyclopropyltetrazol-2-yl)methyl]-3-methyl-1,2-oxazole involves its interaction with specific molecular targets. The tetrazole and oxazole rings can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(5-Cyclopropyltetrazol-2-yl)methyl]-3-methyl-1,2-oxazole is unique due to the combination of the tetrazole and oxazole rings, which can provide a distinct set of chemical and biological properties. This dual-ring structure can enhance its ability to interact with multiple biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

5-[(5-cyclopropyltetrazol-2-yl)methyl]-3-methyl-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O/c1-6-4-8(15-12-6)5-14-11-9(10-13-14)7-2-3-7/h4,7H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKTUJBSXKZDED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CN2N=C(N=N2)C3CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.